molecular formula C16H14N4O B504127 N-benzyl-6-(1H-pyrazol-1-yl)nicotinamide

N-benzyl-6-(1H-pyrazol-1-yl)nicotinamide

Cat. No.: B504127
M. Wt: 278.31g/mol
InChI Key: NRZWXTMOYLJVGN-UHFFFAOYSA-N
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Description

N-Benzyl-6-(1H-pyrazol-1-yl)nicotinamide (Compound 38, as per ) is a nicotinamide derivative characterized by a pyrazole substituent at the 6-position of the nicotinamide core and a benzyl group attached to the amide nitrogen. Its molecular formula is C₁₈H₁₅N₅O, with an average molecular mass of 317.35 g/mol. Synthesized via method A using thionicotinamide and 1-[4-(bromomethyl)phenyl]-1H-pyrazole, it exhibits an ESI-MS [M + H]⁺ peak at m/z = 405.1 and achieves 92.6% purity by HPLC (gradient C, retention time [RT] = 6.54 min) .

Properties

Molecular Formula

C16H14N4O

Molecular Weight

278.31g/mol

IUPAC Name

N-benzyl-6-pyrazol-1-ylpyridine-3-carboxamide

InChI

InChI=1S/C16H14N4O/c21-16(18-11-13-5-2-1-3-6-13)14-7-8-15(17-12-14)20-10-4-9-19-20/h1-10,12H,11H2,(H,18,21)

InChI Key

NRZWXTMOYLJVGN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)N3C=CC=N3

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)N3C=CC=N3

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of Selected Nicotinamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents ESI-MS [M + H]⁺ HPLC RT (min) Purity (%) Source
This compound C₁₈H₁₅N₅O 317.35 6-pyrazole, N-benzyl 405.1 6.54 92.6
N-(4-Fluorophenyl)-6-(3-(2-methylthiazol-4-yl)benzylthio)-nicotinamide C₂₃H₁₈FN₅OS 435.48 6-thiobenzyl (3-thiazole), N-4-fluorophenyl 436.1 6.68 69.2
N,N-Dimethyl-6-(1H-pyrazol-1-yl)nicotinamide C₁₁H₁₂N₄O 216.24 6-pyrazole, N,N-dimethyl
N-Methyl-6-(1H-pyrazol-1-yl)nicotinamide C₁₀H₁₀N₄O 202.21 6-pyrazole, N-methyl 99%
N-(3-Trifluoromethylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide C₁₆H₁₂F₃N₅O 347.29 6-pyrazole, N-3-CF₃-phenyl

Key Observations :

  • Substituent Impact on Mass and Polarity : The benzyl group in Compound 38 increases its molecular weight compared to simpler analogs like N-methyl or N,N-dimethyl derivatives (). The thiobenzyl-thiazole substituent in Compound 39 () further elevates mass and introduces sulfur, altering polarity .
  • HPLC Performance : Compound 38 shows higher purity (92.6%) than Compound 39 (69.2%), suggesting better synthetic efficiency or stability for the benzyl-pyrazole variant .

Analytical Characterization

  • Mass Spectrometry : ESI-MS is widely used for confirming molecular ions (e.g., m/z = 405.1 for Compound 38 ). The absence of ESI-MS data for N-methyl derivatives () suggests reliance on alternative methods like NMR or HPLC-MS .
  • Chromatographic Purity : UPLC-MS/MS () enables simultaneous quantification of nicotinamide analogs with high sensitivity (LOD: 0.075–0.600 μg/mL) and recovery (84.6–108.6%), providing a robust framework for comparative studies .

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